ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride
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Overview
Description
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride is a compound that features a piperidine ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the piperidine and pyrazole rings, followed by esterification and subsequent hydrochloride salt formation. For instance, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the pyrazole ring can be formed via cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and palladium-catalyzed hydrogenation are employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride include other piperidine and pyrazole derivatives, such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C11H18ClN3O2 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
ethyl 1-piperidin-3-ylpyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10;/h6,8,10,12H,2-5,7H2,1H3;1H |
InChI Key |
KHBMCUBNOIAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2CCCNC2.Cl |
Origin of Product |
United States |
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